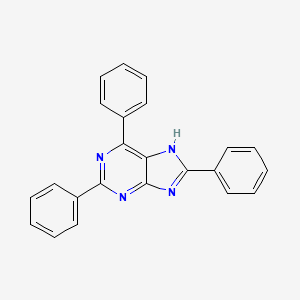

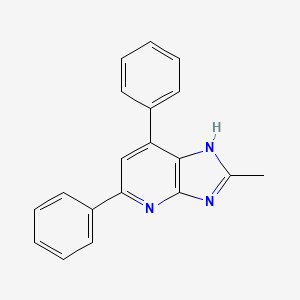

2,6-Diphenyl-8-methyl-1-deazapurine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

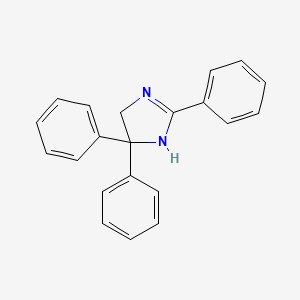

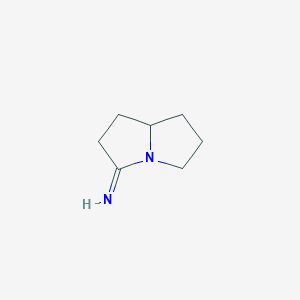

2,6-Difenil-8-metil-1-deazapurina es un compuesto orgánico sintético que pertenece a la clase de las deazapurinas. Las deazapurinas son análogos de las purinas donde uno o más átomos de nitrógeno en el anillo de purina son reemplazados por átomos de carbono.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,6-difenil-8-metil-1-deazapurina típicamente implica los siguientes pasos:

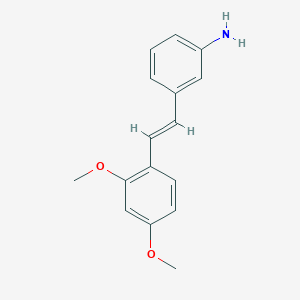

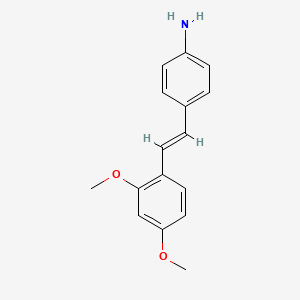

Materiales de Salida: La síntesis comienza con los derivados apropiados de anilina y benzaldehído sustituidos.

Ciclización: Estos materiales de salida sufren reacciones de ciclización para formar la estructura central de deazapurina.

Sustitución: Las reacciones de sustitución subsiguientes introducen los grupos fenilo y metilo en las posiciones 2, 6 y 8, respectivamente.

Métodos de Producción Industrial: Esto puede incluir el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2,6-Difenil-8-metil-1-deazapurina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar los derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales unidos al núcleo de deazapurina.

Sustitución: Los grupos fenilo y metilo pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica o electrofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan típicamente.

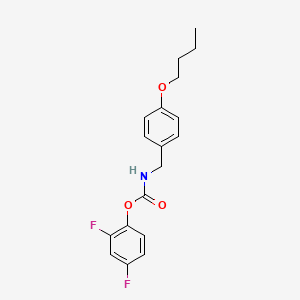

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y agentes acilantes en condiciones controladas para lograr las sustituciones deseadas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales como haluros, alquilo o acilo .

Aplicaciones Científicas De Investigación

2,6-Difenil-8-metil-1-deazapurina tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: El compuesto se estudia por sus interacciones con macromoléculas biológicas, particularmente ácidos nucleicos y proteínas.

Medicina: Como antagonista del receptor de adenosina, tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como enfermedades cardiovasculares, trastornos neurológicos y cáncer.

Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El principal mecanismo de acción de 2,6-difenil-8-metil-1-deazapurina implica su función como antagonista del receptor de adenosina. Al unirse a los receptores de adenosina, inhibe la acción de la adenosina, un neurotransmisor involucrado en varios procesos fisiológicos. Esta inhibición puede modular varias vías de señalización, lo que lleva a efectos como vasodilatación, respuestas antiinflamatorias y modulación de la liberación de neurotransmisores .

Compuestos Similares:

- 2,6-Difenil-8-etil-1-deazapurina

- 2,6-Difenil-8-propil-1-deazapurina

- 2,6-Difenil-8-isopropil-1-deazapurina

- 2,6-Difenil-8-isobutil-1-deazapurina

Comparación: En comparación con sus análogos, 2,6-difenil-8-metil-1-deazapurina exhibe propiedades únicas debido a la presencia del grupo metilo en la posición 8. Esta sustitución puede influir en su afinidad de unión a los receptores de adenosina, sus propiedades farmacocinéticas y su actividad biológica general. El grupo metilo también puede afectar la solubilidad y la estabilidad del compuesto, lo que lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

- 2,6-Diphenyl-8-ethyl-1-deazapurine

- 2,6-Diphenyl-8-propyl-1-deazapurine

- 2,6-Diphenyl-8-isopropyl-1-deazapurine

- 2,6-Diphenyl-8-isobutyl-1-deazapurine

Comparison: Compared to its analogs, 2,6-diphenyl-8-methyl-1-deazapurine exhibits unique properties due to the presence of the methyl group at the 8-position. This substitution can influence its binding affinity to adenosine receptors, its pharmacokinetic properties, and its overall biological activity. The methyl group may also affect the compound’s solubility and stability, making it distinct from other similar compounds .

Propiedades

Fórmula molecular |

C19H15N3 |

|---|---|

Peso molecular |

285.3 g/mol |

Nombre IUPAC |

2-methyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C19H15N3/c1-13-20-18-16(14-8-4-2-5-9-14)12-17(22-19(18)21-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22) |

Clave InChI |

HKDKOLLILMBGNN-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)

![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)